Furan-3-yl(phenyl)methanamine Furan-3-yl(phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1155469-50-3
VCID: VC2913586
InChI: InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2
SMILES: C1=CC=C(C=C1)C(C2=COC=C2)N
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

Furan-3-yl(phenyl)methanamine

CAS No.: 1155469-50-3

Cat. No.: VC2913586

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Furan-3-yl(phenyl)methanamine - 1155469-50-3

Specification

CAS No. 1155469-50-3
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name furan-3-yl(phenyl)methanamine
Standard InChI InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2
Standard InChI Key LCVVSTSZQSMUOK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=COC=C2)N
Canonical SMILES C1=CC=C(C=C1)C(C2=COC=C2)N

Introduction

Chemical Identity and Structural Features

Furan-3-yl(phenyl)methanamine is an organic compound with the molecular formula C11H11NOC_{11}H_{11}NO and a molecular weight of 173.21 g/mol. Its structure consists of a furan ring, a five-membered aromatic heterocyclic ring containing one oxygen atom, connected to a phenyl group (benzene ring) via a methanamine (-CH2_2NH2_2) functional group. The amine group is attached to the third carbon atom of the furan ring, distinguishing it from other positional isomers such as furan-2-yl(phenyl)methanamine.

Structural Representation

The molecular structure can be represented using the following identifiers:

  • IUPAC Name: Furan-3-yl(phenyl)methanamine.

  • InChI: InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2.

  • InChI Key: LCVVSTSZQSMUOK-UHFFFAOYSA-N.

The compound's SMILES notation is C1=CC=C(C=C1)C(C2=COC=C2)NC_1=CC=C(C=C1)C(C_2=COC=C_2)N, which highlights the connectivity between the phenyl group, furan ring, and methanamine moiety.

Table 1: Chemical Properties of Furan-3-yl(phenyl)methanamine

PropertyValue
Molecular FormulaC11H11NOC_{11}H_{11}NO
Molecular Weight173.21 g/mol
IUPAC NameFuran-3-yl(phenyl)methanamine
CAS Number1155469-50-3
Functional GroupsAromatic furan, phenyl group, amine group

The presence of both aromatic and amine functionalities contributes to its chemical reactivity and biological activity.

Synthesis and Preparation

The synthesis of Furan-3-yl(phenyl)methanamine involves well-established organic reactions that leverage the reactivity of furan derivatives and phenylmethanamine. The synthetic routes are designed to optimize yield and purity while maintaining mild reaction conditions.

Synthetic Routes

One common method for synthesizing this compound is through the reaction between furan derivatives and phenylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. Organic solvents like dichloromethane or ethanol are typically employed to facilitate the reaction.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution:

  • A halogenated furan derivative reacts with phenylmethanamine.

  • The base catalyzes the substitution of the halogen atom with the methanamine group.

  • The product is purified through recrystallization or chromatographic techniques.

Industrial Production

For large-scale production, continuous flow synthesis methods are preferred due to their efficiency and scalability. These methods allow precise control over reaction parameters such as temperature, pressure, and concentration, ensuring consistent product quality.

Table 2: Synthetic Parameters for Furan-3-yl(phenyl)methanamine

ParameterTypical Values
SolventDichloromethane/Ethanol
BaseSodium hydroxide
TemperatureRoom temperature
YieldHigh (>80%)

Chemical Reactivity and Mechanisms

Furan-3-yl(phenyl)methanamine exhibits diverse reactivity due to its functional groups. The aromatic nature of the furan and phenyl rings allows electrophilic substitution reactions, while the amine group participates in nucleophilic addition and hydrogen bonding interactions.

Oxidation Reactions

The furan ring can undergo oxidation to form derivatives such as furan-3-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3).

Reduction Reactions

The amine group can be reduced using agents like lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4), yielding secondary amines or alcohol derivatives.

Substitution Reactions

Electrophilic substitution reactions occur on both the furan and phenyl rings. For instance:

  • Alkylation using alkyl halides.

  • Acylation with acyl chlorides.

Table 3: Reactivity Profile

Reaction TypeTypical ReagentsProducts
OxidationKMnO4_4, CrO3_3Furan derivatives
ReductionLiAlH4_4, NaBH4_4Secondary amines/alcohols
SubstitutionAlkyl halides/acyl chloridesAlkyl/acyl derivatives

Biological Activity

Furan derivatives are known for their diverse biological activities, ranging from antimicrobial to anticancer properties. Furan-3-yl(phenyl)methanamine has garnered attention for its potential therapeutic applications due to its ability to modulate enzyme activity and cellular processes.

Enzyme Interactions

This compound interacts with enzymes like sirtuin 2 (SIRT2), a deacetylase implicated in aging and metabolism. By binding to the active sites of SIRT2, it inhibits enzymatic activity, leading to alterations in gene expression.

Cellular Effects

Furan derivatives influence cell signaling pathways and metabolic processes. For example:

  • Modulation of histone deacetylases affects chromatin structure.

  • Changes in gene expression impact cellular function.

ActivityMechanismPotential Applications
Enzyme inhibitionSIRT2 bindingAnti-aging/metabolic regulation
Cell signaling modulationHistone deacetylase inhibitionNeurological disorders
AntimicrobialMembrane disruptionInfection control

Research Applications

Furan derivatives are widely used as building blocks in medicinal chemistry due to their structural versatility. Furan-3-yl(phenyl)methanamine serves as a probe for biochemical studies targeting enzyme inhibition or receptor binding.

Drug Development

This compound is explored as a precursor for synthesizing drugs targeting specific enzymes or receptors involved in disease pathways.

Biochemical Studies

Its ability to modulate enzyme activity makes it valuable for studying biochemical mechanisms underlying cellular processes.

Industrial Uses

In addition to pharmaceutical applications, it is utilized in producing polymers and resins with specialized properties.

Table 5: Applications Overview

FieldSpecific Use
Medicinal ChemistryDrug precursor
BiochemistryEnzyme/receptor studies
IndustryPolymer/resin production

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